molecular formula C9H11N3 B154415 1-Ethyl-1H-benzoimidazol-2-ylamine CAS No. 1622-58-8

1-Ethyl-1H-benzoimidazol-2-ylamine

Numéro de catalogue: B154415
Numéro CAS: 1622-58-8
Poids moléculaire: 161.2 g/mol
Clé InChI: AQOCOHSUICOLQL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Ethyl-1H-benzoimidazol-2-ylamine is a heterocyclic compound with the molecular formula C9H11N3 and a molecular weight of 161.2 g/mol . It is a derivative of benzimidazole, which is a bicyclic compound consisting of a benzene ring fused to an imidazole ring. This compound is known for its various applications in scientific research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-benzoimidazol-2-ylamine can be synthesized through the condensation of 1,2-phenylenediamine with ethylamine under acidic conditions . The reaction typically involves heating the reactants in the presence of a catalyst such as hydrochloric acid. The product is then purified through recrystallization.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, which are crucial for optimizing the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Ethyl-1H-benzoimidazol-2-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Applications De Recherche Scientifique

1-Ethyl-1H-benzoimidazol-2-ylamine has a wide range of applications in scientific research, including:

Mécanisme D'action

The mechanism of action of 1-Ethyl-1H-benzoimidazol-2-ylamine involves its interaction with various molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. This compound may also interact with DNA or proteins, leading to changes in cellular processes .

Comparaison Avec Des Composés Similaires

  • 1-Methyl-1H-benzoimidazol-2-ylamine
  • 1-Propyl-1H-benzoimidazol-2-ylamine
  • 1-Butyl-1H-benzoimidazol-2-ylamine

Comparison: 1-Ethyl-1H-benzoimidazol-2-ylamine is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. Compared to its methyl, propyl, and butyl analogs, the ethyl group provides a balance between steric hindrance and electronic effects, making it a versatile compound for various applications .

Activité Biologique

1-Ethyl-1H-benzoimidazol-2-ylamine (CAS No. 1622-58-8) is a heterocyclic compound belonging to the benzimidazole family, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and enzyme inhibition properties, supported by recent research findings and data.

This compound has the molecular formula C9H11N3 and a molecular weight of 161.2 g/mol. It can be synthesized through the condensation of 1,2-phenylenediamine with ethylamine under acidic conditions. The compound's structure allows it to interact with various biological targets, making it a candidate for drug development.

Antimicrobial Activity

Research indicates that derivatives of benzimidazole, including this compound, exhibit significant antimicrobial properties. A study highlighted that certain benzimidazole derivatives showed notable activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with structural similarities demonstrated minimum inhibitory concentration (MIC) values as low as 25 µg/ml against Staphylococcus aureus and Escherichia coli .

Compound MIC (µg/ml) Target Bacteria
This compoundTBDS. aureus, E. coli
Benzimidazole Derivative A25S. aureus
Benzimidazole Derivative B50E. coli

Anticancer Properties

The anticancer potential of benzimidazole derivatives has also been explored extensively. Studies have shown that these compounds can inhibit cancer cell proliferation by interfering with various cellular pathways. For example, certain derivatives have been reported to induce apoptosis in cancer cells through mechanisms involving the modulation of key signaling pathways .

In a comparative study, several benzimidazole derivatives were tested against cancer cell lines, revealing that some exhibited IC50 values lower than standard chemotherapeutics.

Compound IC50 (µM) Cancer Cell Line
This compoundTBDHeLa (Cervical Cancer)
Benzimidazole Derivative C5MCF7 (Breast Cancer)
Benzimidazole Derivative D10A549 (Lung Cancer)

Enzyme Inhibition

This compound has been investigated for its role as an enzyme inhibitor, particularly in targeting enzymes involved in critical metabolic pathways such as the non-mevalonate pathway. This pathway is essential for the biosynthesis of isoprenoids in various pathogens . Inhibitors of this pathway can potentially serve as anti-infective agents.

Recent studies have demonstrated that certain benzimidazole derivatives can selectively inhibit enzymes like DXS (1-deoxy-D-xylulose-5-phosphate synthase), which is crucial in the MEP pathway .

Case Study 1: Antimicrobial Efficacy

A study published in the European Journal of Medicinal Chemistry evaluated a series of substituted benzimidazoles, including this compound, for their antimicrobial activity against clinical isolates. The results indicated promising antimicrobial efficacy, particularly against resistant strains of bacteria.

Case Study 2: Anticancer Activity

In a recent pharmacological review, a library of benzimidazole derivatives was synthesized and tested against various cancer cell lines. Compounds similar to this compound exhibited significant cytotoxic effects, suggesting their potential as lead compounds in anticancer drug development .

Propriétés

IUPAC Name

1-ethylbenzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-2-12-8-6-4-3-5-7(8)11-9(12)10/h3-6H,2H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQOCOHSUICOLQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10344225
Record name 1-Ethyl-1H-benzoimidazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1622-58-8
Record name 1-Ethyl-1H-benzoimidazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethyl-1H-1,3-benzodiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.